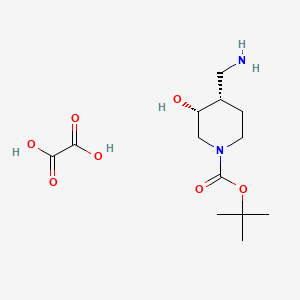
(E)-tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate is a synthetic organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyanomethylene group and a tetrahydro-2H-pyran ring. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the tetrahydro-2H-pyran ring, followed by the introduction of the cyanomethylene group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide can facilitate the formation of the cyanomethylene group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.
化学反応の分析
Types of Reactions
(E)-tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyanomethylene group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethylene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
(E)-tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of (E)-tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The cyanomethylene group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of enzymes and other proteins, affecting various cellular pathways.
類似化合物との比較
Similar Compounds
Similar compounds to (E)-tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate include:
tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate: A structural isomer with different stereochemistry.
tert-butyl 5-(cyanomethyl)tetrahydro-2H-pyran-2-carboxylate: A compound with a similar structure but lacking the double bond in the cyanomethylene group.
tert-butyl 5-(cyanoethyl)tetrahydro-2H-pyran-2-carboxylate: A compound with an ethyl group instead of a methylene group.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the cyanomethylene group. This combination of features makes it a valuable compound for studying new chemical reactions and developing novel applications in various fields.
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
tert-butyl (5E)-5-(cyanomethylidene)oxane-2-carboxylate |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)10-5-4-9(6-7-13)8-15-10/h6,10H,4-5,8H2,1-3H3/b9-6+ |
InChIキー |
LAGGCXGVNHTNEP-RMKNXTFCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)C1CC/C(=C\C#N)/CO1 |
正規SMILES |
CC(C)(C)OC(=O)C1CCC(=CC#N)CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


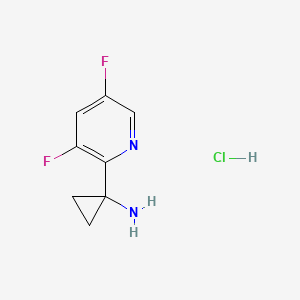
![4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024839.png)
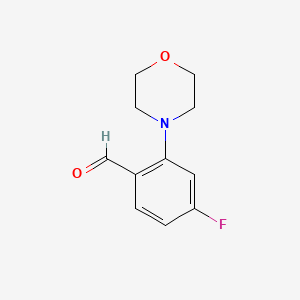
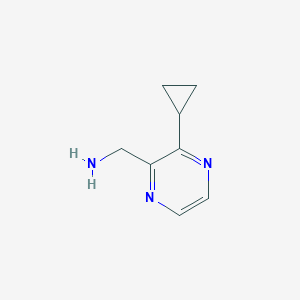
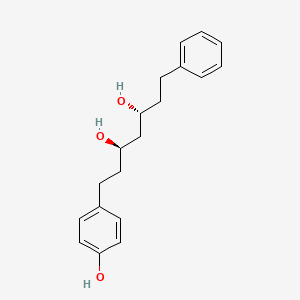
![(2S,3R,4R)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentane-1,2,3,4-tetrayl tetraacetate](/img/structure/B14024859.png)
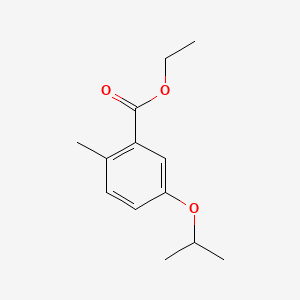

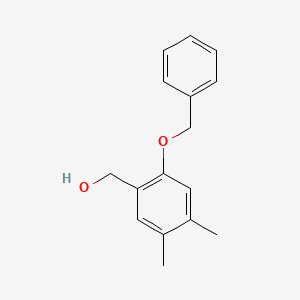
![2-(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024909.png)
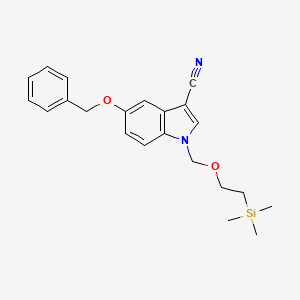
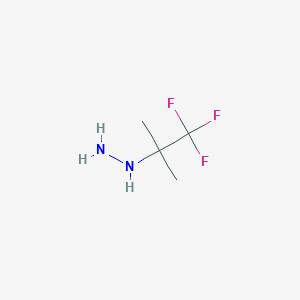
![N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide](/img/structure/B14024925.png)
